7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile
Description
Overview of Pyrrolopyrimidine Heterocycles in Medicinal Chemistry and Biological Research
Pyrrolopyrimidines are a class of fused heterocyclic compounds that integrate a pyrrole (B145914) ring with a pyrimidine (B1678525) ring. This combination results in a scaffold that is rich in nitrogen atoms and capable of a variety of molecular interactions, making it a frequent constituent in the design of novel therapeutic agents. nih.govnih.gov The versatility of the pyrrolopyrimidine nucleus has been exploited to develop compounds with a wide spectrum of biological activities. nih.gov Researchers have successfully synthesized derivatives exhibiting anticancer, anti-inflammatory, antiviral, and antibacterial properties. nih.govnih.govgoogle.com This broad utility underscores the foundational importance of the pyrrolopyrimidine scaffold in drug discovery programs. nih.gov
The biological activities of pyrrolopyrimidine derivatives are diverse, targeting a range of pathological processes. Their ability to interact with biological targets is attributed to the scaffold's capacity for hydrogen bonding, π-stacking interactions, and the introduction of various substituents at multiple positions. nih.gov
Table 1: Reported Biological Activities of Pyrrolopyrimidine Derivatives
| Biological Activity | Therapeutic Area |
| Anticancer | Oncology |
| Anti-inflammatory | Immunology, Rheumatology |
| Antiviral | Infectious Diseases |
| Antibacterial | Infectious Diseases |
| Antifungal | Infectious Diseases |
| Kinase Inhibition | Oncology, Immunology |
This table provides a summary of the broad range of biological activities reported for compounds containing the pyrrolopyrimidine scaffold.
The 7H-Pyrrolo[2,3-d]pyrimidine Scaffold as a Privileged Structure (e.g., 7-deazapurine analogs)
Within the broader family of pyrrolopyrimidines, the 7H-pyrrolo[2,3-d]pyrimidine isomer stands out as a "privileged structure" in medicinal chemistry. nih.govgoogle.com This scaffold is a bioisostere of purine (B94841), where the nitrogen atom at position 7 is replaced by a carbon atom, earning it the common name 7-deazapurine. mdpi.com This structural modification has profound implications for its pharmacological properties. The replacement of nitrogen with carbon alters the electronic distribution of the ring system and provides a site for further chemical modification, which can lead to enhanced binding affinity and selectivity for biological targets. nih.gov
The significance of the 7-deazapurine core is validated by its presence in several clinically successful drugs. google.comnih.gov These drugs target a variety of enzymes, particularly kinases, which are crucial regulators of cellular signaling pathways. The rigid structure of the 7H-pyrrolo[2,3-d]pyrimidine scaffold serves as an excellent anchor for binding within the ATP-binding pocket of many kinases. nih.gov
Table 2: Examples of Marketed Drugs Featuring the 7H-Pyrrolo[2,3-d]pyrimidine Scaffold
| Drug Name | Brand Name | Primary Target(s) | Therapeutic Indication |
| Tofacitinib | Xeljanz | Janus Kinases (JAKs) | Rheumatoid Arthritis, Psoriatic Arthritis, Ulcerative Colitis |
| Ruxolitinib | Jakafi | Janus Kinases (JAK1/JAK2) | Myelofibrosis, Polycythemia Vera |
| Pemetrexed | Alimta | Thymidylate synthase (TS), DHFR, GARFT | Mesothelioma, Non-Small Cell Lung Cancer |
This table showcases prominent examples of FDA-approved medications that are built upon the 7H-pyrrolo[2,3-d]pyrimidine core structure.
Research Significance of 7H-Pyrrolo[2,3-d]pyrimidine-2-carbonitrile
The compound this compound represents a strategically important derivative of the 7-deazapurine core. Its research significance lies primarily in its role as a versatile synthetic intermediate for the creation of highly potent and selective kinase inhibitors. nih.govrsc.org The nitrile group (-C≡N) at the 2-position is a key functional handle that can be chemically transformed into other functional groups or can itself participate in crucial interactions with the target protein.
While the 7H-pyrrolo[2,3-d]pyrimidine core provides the essential anchoring framework, modifications at various positions are critical for achieving desired potency and selectivity. The development of Janus kinase (JAK) inhibitors, for instance, often involves intricate side chains that are appended to the core structure. google.com A patent for the synthesis of a JAK inhibitor describes a propionitrile (B127096) derivative, highlighting the utility of the nitrile functional group in the final compound structure. google.com
The current research focus is on developing derivatives that can target specific kinases involved in cancer and inflammatory diseases, such as JAKs, p21-activated kinase 4 (PAK4), Interleukin-2-inducible T-cell kinase (Itk), and Monopolar spindle 1 (Mps1). nih.govnih.govnih.govmdpi.com The synthesis of these complex molecules often begins with a functionalized 7H-pyrrolo[2,3-d]pyrimidine, and this compound serves as an ideal starting point or key intermediate in these synthetic pathways. Its structure allows for the systematic elaboration of substituents to optimize pharmacological properties, making it a valuable building block in the ongoing quest for novel and more effective targeted therapies.
Following a comprehensive search for scholarly articles and patents, detailed information is available for the general synthesis of the 7H-pyrrolo[2,3-d]pyrimidine core. However, specific methodologies focusing exclusively on the introduction of a carbonitrile group at the 2-position of this particular scaffold to yield this compound are not sufficiently described in the available literature to meet the stringent requirements of the requested article outline.
While numerous documents describe the synthesis of the core structure and various derivatives substituted at other positions, direct and detailed research findings for the specific chemical transformations leading to the 2-carbonitrile moiety could not be located. To adhere to the strict instructions of not introducing information outside the explicit scope of the specified compound, the article cannot be generated at this time.
Structure
3D Structure
Properties
IUPAC Name |
7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4/c8-3-6-10-4-5-1-2-9-7(5)11-6/h1-2,4H,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXHGUNTDXWPJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC(=NC=C21)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Chemical Transformations of 7h Pyrrolo 2,3 D Pyrimidine 2 Carbonitrile
Specific Synthetic Methodologies for the 2-Carbonitrile Moiety
Precursor Chemistry and Reaction Conditions
The construction of the 7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile core is not commonly achieved in a single step but rather through multi-step sequences that build the bicyclic system from simpler precursors. A prevalent strategy involves the initial formation of a substituted pyrimidine (B1678525) ring, followed by the annulation of the pyrrole (B145914) ring.
A general and robust synthesis for the broader 7H-pyrrolo[2,3-d]pyrimidine class starts from acyclic precursors. For instance, the synthesis of the key intermediate 4-chloro-7H-pyrrolo[2,3-d]pyrimidine often begins with the coupling of ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane. google.com The resulting product is then reacted with formamidine (B1211174) to construct the pyrimidine ring, yielding 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol. google.com Subsequent acid-catalyzed cyclization and dehydration form the pyrrole ring, producing 7H-pyrrolo[2,3-d]pyrimidin-4-ol, which can then be chlorinated using reagents like phosphoryl chloride (POCl₃) to give the versatile 4-chloro intermediate. google.com
To specifically obtain the 2-carbonitrile derivative, synthetic design must incorporate the nitrile group at an early stage. One plausible approach involves the use of 2-amino-3-cyanopyrrole derivatives which can be cyclized with formamide (B127407) or similar reagents to form the pyrimidine ring. Alternatively, strategies that construct the pyrrole ring onto a pre-existing 2-cyanopyrimidine (B83486) precursor are employed. A notable method for creating substituted pyrrolo[2,3-d]pyrimidines involves the copper-catalyzed reaction of 4-(alkylamino)-5-iodopyrimidines with dinitriles like malononitrile. clockss.org This reaction simultaneously forms the pyrrole ring and introduces a carbonitrile group at the 5-position and an amino group at the 6-position, highlighting a powerful method for building a highly functionalized core. clockss.org
Table 1: Key Precursors and Reactions for Pyrrolo[2,3-d]pyrimidine Synthesis
| Precursor 1 | Precursor 2 | Key Reagent/Catalyst | Intermediate/Product | Reference |
|---|---|---|---|---|
| Ethyl 2-cyanoacetate | 2-bromo-1,1-dimethoxyethane | Base | Ethyl 2-cyano-4,4-dimethoxybutanoate | google.com |
| Ethyl 2-cyano-4,4-dimethoxybutanoate | Formamidine | Base | 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol | google.com |
Derivatization and Functionalization at Key Positions
The this compound scaffold offers several positions for derivatization, namely the N-7 nitrogen of the pyrrole ring and the C-4, C-5, and C-6 carbons. The ability to selectively modify these positions is crucial for tuning the molecule's properties.
N-7 Functionalization and its Synthetic Implications
The pyrrole nitrogen (N-7) is a common site for functionalization, which can prevent tautomerization, improve solubility, and provide a vector for probing specific biological interactions. google.com Alkylation, arylation, and the introduction of protecting groups are the most frequent transformations at this position.
Standard conditions for N-7 alkylation involve treating the parent heterocycle with an alkyl halide (e.g., benzyl (B1604629) bromide, methyl iodide) in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) (CH₃CN). nih.gov For instance, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine can be readily alkylated at N-7 with 4-nitrobenzyl bromide using K₂CO₃ in CH₃CN.
Furthermore, the N-7 position can be substituted with protecting groups, such as a tosyl (Ts) group by reaction with tosyl chloride, which can direct subsequent reactions or be removed later in the synthetic sequence. google.com
Table 2: Examples of N-7 Functionalization Reactions
| Starting Material | Reagent | Base / Solvent | N-7 Substituent | Reference |
|---|---|---|---|---|
| 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | 4-Nitrobenzyl bromide | K₂CO₃ / CH₃CN | 4-Nitrobenzyl | |
| 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | Tosyl chloride | K₂CO₃ / Dichloromethane/Water | Tosyl | google.com |
C-4, C-5, and C-6 Substitutions and their Synthetic Pathways
Functionalization of the carbon atoms of the scaffold is essential for building molecular complexity and is typically achieved through substitution or cross-coupling reactions, often requiring a precursor with a suitable leaving group, such as a halogen.
C-4 Position: The C-4 position is most commonly functionalized via nucleophilic aromatic substitution (SNAr) starting from a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine precursor. The electron-withdrawing nature of the pyrimidine ring activates the C-4 position for displacement of the chloride by a wide range of nucleophiles, particularly amines. nih.govnih.gov This reaction is a cornerstone in the synthesis of numerous biologically active pyrrolo[2,3-d]pyrimidine derivatives and typically proceeds under mild heating in a polar solvent like ethanol (B145695) or isopropanol, sometimes with the addition of a non-nucleophilic base. nih.govpharmacophorejournal.com
C-5 and C-6 Positions: The C-5 and C-6 positions of the pyrrole ring are less inherently reactive than the C-4 position and usually require activation for functionalization. A common strategy is to first introduce a halogen atom, which then serves as a handle for transition-metal-catalyzed cross-coupling reactions. google.com
Halogenation: Regioselective halogenation can be achieved using various reagents. For example, N-halosuccinimides (NCS, NBS, NIS) are effective for introducing chlorine, bromine, or iodine onto the electron-rich pyrrole ring. mdpi.com N-Iodosuccinimide (NIS) is frequently used to install an iodine atom, creating a versatile substrate for subsequent coupling reactions. acs.org
Cross-Coupling Reactions: With a halogen in place (e.g., 6-iodo-7H-pyrrolo[2,3-d]pyrimidine), palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, and Heck reactions are employed to form new carbon-carbon or carbon-heteroatom bonds. acs.orgresearchgate.net The Suzuki reaction, which couples an organoboron reagent with a halide, is particularly prevalent for introducing aryl or heteroaryl groups at the C-6 position. acs.org
Table 3: Synthetic Pathways for C-4, C-5, and C-6 Substitution
| Position | Reaction Type | Key Precursor | Reagents | Typical Product | Reference |
|---|---|---|---|---|---|
| C-4 | SNAr | 4-Chloro derivative | Primary/Secondary Amine | 4-Amino derivative | nih.gov |
| C-5 | Halogenation | N-7, O-disilyl derivative | NBS, NCS, or I₂ | 5-Halo derivative | researchgate.net |
| C-6 | Halogenation | N-7 protected derivative | N-Iodosuccinimide (NIS) | 6-Iodo derivative | acs.org |
Introduction of Heterocyclic and Aromatic Moieties
The introduction of diverse heterocyclic and aromatic groups is a key strategy in drug discovery programs utilizing the 7H-pyrrolo[2,3-d]pyrimidine scaffold. These moieties can form critical interactions with biological targets, such as hydrogen bonds, π-π stacking, and hydrophobic interactions.
The synthetic pathways described previously are the primary methods for installing these groups.
At the C-4 Position: SNAr reactions with aromatic or heterocyclic amines are widely used. For example, reacting 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with substituted anilines, aminopyridines, or other amino-heterocycles directly appends these moieties to the pyrimidine ring. nih.gov
At the C-6 Position: Palladium-catalyzed cross-coupling reactions are the most powerful tools for this purpose. The Suzuki reaction is frequently used to introduce a vast array of functionalized phenyl, pyridyl, pyrazolyl, and other (hetero)aromatic rings by coupling the corresponding boronic acids or esters with a C-6 halogenated pyrrolo[2,3-d]pyrimidine. acs.orgresearchgate.net Similarly, the Stille reaction (using organostannanes), the Sonogashira reaction (using terminal alkynes), and the Heck reaction (using alkenes) provide access to a wide range of C-6 functionalized derivatives, including those bearing imidazolyl and vinylphenyl groups. researchgate.net
These methods allow for the systematic exploration of the chemical space around the core, enabling the synthesis of complex molecules with tailored properties.
Structure Activity Relationship Sar Studies of 7h Pyrrolo 2,3 D Pyrimidine 2 Carbonitrile Derivatives
Fundamental Principles Governing SAR in Pyrrolopyrimidines
The biological activity of 7H-pyrrolo[2,3-d]pyrimidine derivatives is dictated by a combination of electronic and steric factors. semanticscholar.org The pyrrolo[2,3-d]pyrimidine core itself serves as a crucial scaffold for interaction with target proteins, often forming key hydrogen bonds. nih.gov The replacement of the N7 nitrogen of the purine (B94841) ring with a carbon atom alters the electronic properties of the five-membered ring, making it more electron-rich. This change can enhance π-π stacking or cation-π interactions with aromatic residues in a protein's active site. semanticscholar.org
Correlating Structural Modifications with Biological Activity
Systematic modifications of the 7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile scaffold have yielded valuable insights into the structural requirements for potent biological activity. Researchers have explored substitutions at various positions, including the N-7, C-2, C-4, C-5, and C-6, to map the SAR landscape of these compounds.
Studies have shown that both hydrophobic and hydrophilic groups can be accommodated at the N-7 position, depending on the specific target. nih.gov For example, in the context of developing inhibitors for Plasmodium falciparum Calcium-Dependent Protein Kinase 4 (PfCDPK4), it was found that both cyclopropylmethyl and 4-piperidinyl groups at N-7 resulted in comparable docking scores, indicating that the binding site can accommodate both hydrophobic and hydrophilic functionalities. nih.gov In another study focused on Monopolar spindle kinase 1 (Mps1) inhibitors, various substituents on the N-7 position were explored, leading to the identification of potent compounds for the treatment of breast cancer. nih.gov
The table below summarizes the effect of different N-7 substituents on the inhibitory activity of certain 7H-pyrrolo[2,3-d]pyrimidine derivatives against specific targets.
| Target | N-7 Substituent | Observed Activity | Reference |
| PfCDPK4 | Cyclopropylmethyl | Comparable docking scores to hydrophilic groups | nih.gov |
| PfCDPK4 | 4-Piperidinyl | Comparable docking scores to hydrophobic groups | nih.gov |
| Mps1 | Various | Potent inhibition (IC50 = 29 nM for compound 12) | nih.gov |
| Lck | Diverse substituents | Orally available inhibitor (compound 13) | researchgate.net |
The carbonitrile group at the C-2 position is a key feature in many biologically active 7H-pyrrolo[2,3-d]pyrimidine derivatives. This group can act as a hydrogen bond acceptor and its linear geometry can be crucial for fitting into specific binding pockets.
However, medicinal chemists often explore bioisosteric replacements for the carbonitrile group to modulate properties such as metabolic stability, potency, and selectivity. cambridgemedchemconsulting.com Bioisosteres are functional groups or substituents that have similar physical or chemical properties and produce broadly similar biological effects.
Common bioisosteric replacements for a nitrile group include:
Halogens (e.g., F, Cl): These can mimic the size and electronic properties of the nitrile. cambridgemedchemconsulting.com
Small alkyl groups (e.g., methyl): These can fill a similar space but lack the hydrogen bonding capability.
Trifluoromethyl group (CF3): This group is often used as a bioisostere for both nitrile and methyl groups. cambridgemedchemconsulting.com
Heterocyclic rings (e.g., oxadiazoles, triazoles): These can replicate the hydrogen bonding and steric profile of the nitrile. drughunter.com
The choice of a suitable bioisostere depends on the specific interactions required for binding to the target protein. For instance, in the development of perinucleolar compartment (PNC) disruptors, various analogs were synthesized to explore replacements of different structural elements, highlighting the importance of systematic SAR exploration. nih.gov
Substitutions at the C-4, C-5, and C-6 positions of the pyrimidine (B1678525) ring play a pivotal role in defining the pharmacological profile of 7H-pyrrolo[2,3-d]pyrimidine derivatives. These positions are often solvent-exposed and can be modified to enhance potency, selectivity, and pharmacokinetic properties.
C-4 Position: Modifications at the C-4 position have been shown to be critical for activity. For example, the introduction of an amino group at C-4 is a common strategy in the design of kinase inhibitors, as it can form crucial hydrogen bonds with the hinge region of the kinase. nih.govnih.gov The nature of the substituent on this amino group can further fine-tune the activity.
C-5 Position: The C-5 position has been a site for introducing a variety of substituents to probe for additional binding interactions. In the development of PfCDPK4 inhibitors, Suzuki-Miyaura coupling was used to introduce different groups at the C-5 position of an iodinated intermediate. nih.gov However, in some cases, substitution at C-5 can be detrimental to activity. For instance, in a series of ENPP1 inhibitors, the addition of a methyl group at the C-5 position negatively impacted inhibitory activity. nih.gov
C-6 Position: The C-6 position has also been explored for substitution. In the design of RET kinase inhibitors, several compounds with substitutions at the C-6 position were synthesized and evaluated, leading to the identification of a potent lead compound. nih.gov
The following table provides examples of the influence of substitutions at these positions on biological activity.
| Position | Substituent | Target | Effect on Activity | Reference |
| C-4 | Phenylamino | DDR2 | Bromine at C-4 of phenyl ring enhanced activity | mdpi.com |
| C-5 | Methyl | ENPP1 | Negative impact on inhibitory activity | nih.gov |
| C-6 | Aryl | RET Kinase | Led to potent inhibitors | nih.gov |
| C-4 | 4-piperidinylamino | PfCDPK1 | IC50 = 0.589 μM | nih.gov |
Conformational Analysis and its Relevance to Receptor Binding
The three-dimensional conformation of a this compound derivative is a critical determinant of its ability to bind to a biological target. Conformational analysis, which involves studying the spatial arrangement of atoms in a molecule, is therefore essential for understanding SAR. nih.gov
The flexibility or rigidity of the molecule, as well as the preferred orientation of its substituents, can significantly influence its binding affinity. For example, the use of a saturated heterocyclic ring as a linker to a reactive group was found to be crucial for the selectivity of certain covalent inhibitors of interleukin-2-inducible T-cell kinase (Itk). nih.govresearchgate.net This linker likely helps to position the reactive group optimally for covalent bond formation within the enzyme's active site.
Molecular modeling and dynamics simulations are powerful tools used to study the conformational preferences of these molecules and their interactions with target proteins. nih.gov These computational methods can help to rationalize observed SAR data and guide the design of new analogs with improved binding properties. For instance, molecular dynamics simulations of 7H-pyrrolo[2,3-d]pyrimidine derivatives as p21-activated kinase 4 (PAK4) inhibitors revealed the key interactions in the binding site and provided insights into the conformational changes upon binding. nih.gov
Mechanistic Investigations and Biological Target Identification
Kinase Inhibition Profiles
Derivatives of the 7H-pyrrolo[2,3-d]pyrimidine scaffold are recognized as a versatile class of kinase inhibitors, demonstrating activity against a wide range of protein kinases involved in cellular signaling pathways. nih.govmdpi.com The core structure of 7H-pyrrolo[2,3-d]pyrimidine serves as a foundational framework for the design of potent and selective kinase inhibitors. mdpi.com The inhibitory activity of these compounds can be finely tuned through chemical modifications at various positions of the bicyclic ring system, influencing their binding affinity and selectivity for different kinases. nih.gov
The primary mechanism by which 7H-pyrrolo[2,3-d]pyrimidine derivatives exert their inhibitory effects is through competitive binding at the ATP-binding site of kinases. researchgate.net As structural analogs of adenine (B156593), these compounds can occupy the same pocket on the kinase enzyme that ATP would normally bind to, thereby preventing the transfer of a phosphate (B84403) group to substrate proteins and inhibiting the kinase's catalytic activity. nih.gov Molecular docking studies have further substantiated this mechanism, revealing that these inhibitors form crucial hydrogen bonds and other interactions with key amino acid residues within the ATP-binding cleft. nih.gov
Several 7H-pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent inhibitors of Bruton's Tyrosine Kinase (BTK), a critical enzyme in B-cell receptor signaling. Both reversible and irreversible inhibitors based on this scaffold have been reported, with some demonstrating significant potential in preclinical studies. nih.gov For instance, one study identified a covalent irreversible BTK inhibitor with an IC50 value of 21.7 nM. researchgate.net Another optimized compound from a series of covalent inhibitors showed potent activity against Interleukin-2-inducible T-cell kinase (Itk) and excellent selectivity over BTK. nih.gov
Table 1: Inhibitory Activity of selected 7H-pyrrolo[2,3-d]pyrimidine Derivatives against BTK
| Compound | Type of Inhibition | IC50 (nM) |
|---|---|---|
| Derivative 1 | Covalent Irreversible | 21.7 |
Recent research has identified 7H-pyrrolo[2,3-d]pyrimidine derivatives as promising inhibitors of the c-Met kinase, a receptor tyrosine kinase often dysregulated in cancer. A novel type II c-Met/Axl inhibitor based on the 4-amino-7H-pyrrolo[2,3-d]pyrimidine scaffold demonstrated remarkable potency. The optimized compound from this study, designated as 22a, exhibited an IC50 value of 1 nM against c-Met kinase. nih.gov
Table 2: Inhibitory Activity of a selected 7H-pyrrolo[2,3-d]pyrimidine Derivative against c-Met
| Compound | Type of Inhibition | IC50 (nM) |
|---|
The 7H-pyrrolo[2,3-d]pyrimidine scaffold has been successfully utilized to develop inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. One study reported a series of halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides', where compound 5k emerged as a potent inhibitor of VEGFR-2 with an IC50 value of 136 nM. nih.gov Another study on furo[2,3-d]pyrimidine (B11772683) and thieno[2,3-d]pyrimidine-based derivatives identified several compounds with potent, dose-related VEGFR-2 inhibition in the nanomolar range. nih.gov
Table 3: Inhibitory Activity of selected 7H-pyrrolo[2,3-d]pyrimidine Derivatives against VEGFR-2
| Compound | Derivative Type | IC50 (nM) |
|---|---|---|
| Compound 5k | Halogenated benzohydrazide | 136 |
| Thieno[2,3-d]pyrimidine derivative 21b | Urea-based | 33.4 |
| Thieno[2,3-d]pyrimidine derivative 21c | Urea-based | 47.0 |
A significant body of research has focused on 7H-pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a well-known target in cancer therapy. Various modifications of the scaffold have led to the discovery of potent EGFR inhibitors with low nanomolar IC50 values. researchgate.net For example, a series of halogenated derivatives were synthesized, with compound 5k showing an IC50 of 79 nM against EGFR. nih.gov Patents have also been filed for novel pyrrolo[2,3-d]pyrimidine derivatives that show significant inhibitory effects on EGFR mutant cells. wipo.int
Table 4: Inhibitory Activity of selected 7H-pyrrolo[2,3-d]pyrimidine Derivatives against EGFR
| Compound | Derivative Type | IC50 (nM) |
|---|---|---|
| Compound 5k | Halogenated benzohydrazide | 79 |
Specific Kinase Targets
Human Epidermal Growth Factor Receptor 2 (Her2)
Derivatives of the 7H-pyrrolo[2,3-d]pyrimidine scaffold have been investigated as inhibitors of Human Epidermal Growth Factor Receptor 2 (Her2), a receptor tyrosine kinase implicated in certain types of cancer. nih.govresearchgate.net Research into halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides' led to the identification of compounds with promising cytotoxic effects against various cancer cell lines. nih.gov One particular compound, designated 5k, emerged as a potent multi-targeted kinase inhibitor. nih.gov
Mechanistic studies revealed that compound 5k demonstrated significant inhibitory activity against the Her2 enzyme, with a half-maximal inhibitory concentration (IC50) of 40 nM. nih.gov This potency was found to be nearly identical to that of the well-known kinase inhibitor, staurosporine (B1682477) (IC50 = 38 nM), against Her2. nih.gov The incorporation of the pyrrolo[2,3-d]pyrimidine core is considered a strategic approach in the development of novel tyrosine kinase inhibitors with enhanced potency and selectivity. nih.gov Further molecular docking studies indicated that compound 5k has binding interactions with Her2 similar to other known inhibitors like sunitinib. nih.gov
| Compound | Target | IC50 (nM) | Reference Compound | Reference IC50 (nM) |
|---|---|---|---|---|
| Compound 5k | Her2 | 40 | Staurosporine | 38 |
Cyclin-Dependent Kinases (CDK1, CDK2, CDK7, CDK9)
The 7H-pyrrolo[2,3-d]pyrimidine scaffold has served as a foundation for developing inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and transcription. nih.govnih.govrutgers.edu
CDK9: A study focused on C4-substituted 7H-pyrrolo[2,3-d]pyrimidine derivatives identified several compounds with activity against CDK9/CyclinT, a complex crucial for transcription regulation. nih.govmdpi.com Among twenty derivatives synthesized and evaluated, eleven showed inhibitory activity. The most potent activity against CDK9/CyclinT was observed with compound 7d, which achieved an IC50 value of 0.38 μM. nih.gov These findings suggest that the 7-azaindole (B17877) scaffold, of which 7H-pyrrolo[2,3-d]pyrimidine is a structural relative, is a privileged structure for producing CDK9 inhibitors. nih.gov
CDK2: In the pursuit of multi-targeted kinase inhibitors, the halogenated derivative known as compound 5k, which features a 7H-pyrrolo[2,3-d]pyrimidine core, was also evaluated against CDK2. nih.gov This enzyme, in conjunction with cyclins E and A, is critical for initiating and progressing through the DNA synthesis phase of the cell cycle. researchgate.net Compound 5k was found to be a potent inhibitor of the CDK2 enzyme, with an IC50 value in the range of 40 to 204 nM. nih.gov Mechanistic investigations showed that this compound could induce cell cycle arrest in cancer cells. nih.gov
| Compound | Target | IC50 |
|---|---|---|
| Compound 7d | CDK9/CyclinT | 0.38 µM |
| Compound 5k | CDK2 | 40 - 204 nM |
Monopolar Spindle 1 (MPS1) Kinase
Monopolar Spindle 1 (MPS1) kinase is a critical component of the spindle assembly checkpoint, which ensures proper chromosome segregation during mitosis, making it an attractive target in oncology. researchgate.netnih.gov A class of novel MPS1 inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine structure has been designed and synthesized. researchgate.net
Structure-activity relationship (SAR) studies identified compound 12 as a potent MPS1 inhibitor with an IC50 of 29 nM. researchgate.net This compound was shown to effectively inhibit the phosphorylation of MPS1 both in vitro and in vivo. researchgate.net Research has also specifically pointed to the 7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile scaffold as a promising foundation for developing potent and orally active MPS1 inhibitors. nih.gov The inhibition of MPS1 by these compounds leads to cell cycle arrest and apoptosis in cancer cells, demonstrating the therapeutic potential of targeting this kinase with pyrrolopyrimidine-based molecules. researchgate.net
| Compound | Target | IC50 (nM) |
|---|---|---|
| Compound 12 | MPS1 | 29 |
Leucine-Rich Repeat Kinase 2 (LRRK2)
Leucine-Rich Repeat Kinase 2 (LRRK2) is a kinase genetically linked to Parkinson's disease, and its inhibition is a potential therapeutic strategy. nih.gov The 7H-pyrrolo[2,3-d]pyrimidine scaffold, particularly with a 5-carbonitrile substituent, has been a focus of inhibitor design. nih.govacs.orgnih.gov
A notable derivative, 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475), was identified as a highly potent, selective, and brain-penetrant LRRK2 inhibitor. nih.gov Further optimization of fragment-derived pyrrolo[2,3-d]pyrimidines led to the identification of compound 18, a (2R)-2-methylpyrrolidin-1-yl derivative, which showed a high potency for the G2019S mutant of LRRK2 with a calculated Ki (cKi) of 0.7 nM. nih.gov X-ray crystallography studies using a surrogate kinase showed that the 4-amino group of these compounds forms hydrogen bonds with the kinase hinge region, a typical binding mode for kinase inhibitors. acs.org The 5-carbonitrile group was found to be detrimental to potency if altered, as it engages in favorable hydrophobic contacts. acs.org
| Compound | Target | Activity |
|---|---|---|
| PF-06447475 | LRRK2 | Highly potent and selective |
| Compound 18 | LRRK2 G2019S | cKi = 0.7 nM |
Hematopoietic Progenitor Kinase 1 (HPK1)
Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell receptor signaling, making it a promising target for cancer immunotherapy. nih.govnih.gov Several studies have described the design and synthesis of potent HPK1 inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold. nih.govnih.govsheridancollege.ca
One study identified compound 31, which exhibited potent inhibitory activity against HPK1 with an IC50 value of 3.5 nM and showed good selectivity across a panel of kinases. nih.govsheridancollege.ca This compound effectively inhibited the phosphorylation of SLP76, a downstream substrate of HPK1, and enhanced the secretion of IL-2 in Jurkat T-cells. nih.govsheridancollege.ca Another investigation led to compound 24, which also demonstrated strong HPK1 inhibition with an IC50 of 10.1 nM. nih.govx-mol.net Compound 24 similarly suppressed SLP76 phosphorylation and showed enhanced potency in promoting IL-2 secretion, highlighting the potential of this chemical series for developing novel cancer immunotherapy agents. nih.govx-mol.net
| Compound | Target | IC50 (nM) |
|---|---|---|
| Compound 31 | HPK1 | 3.5 |
| Compound 24 | HPK1 | 10.1 |
Dihydrofolate Reductase (DHFR)
Dihydrofolate Reductase (DHFR) is a crucial enzyme in the synthesis of nucleotides and is a well-established target for anticancer agents. nih.govmdpi.com Pyrrolo[2,3-d]pyrimidine derivatives have been designed as antifolates that can inhibit DHFR. nih.gov
Researchers have synthesized both classical and nonclassical analogs of pyrrolo[2,3-d]pyrimidines as potential dual inhibitors of DHFR and thymidylate synthase. nih.gov A key intermediate, 2-amino-6-ethyl-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidine, was used to create a series of compounds. nih.gov The classical analog, N-[4-[(2-amino-6-ethyl-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)thio]benzoyl]-L-glutamic acid (compound 4), was found to be a potent inhibitor of recombinant human (rh) DHFR. nih.gov Further studies on 6-substituted pyrrolo[2,3-d]pyrimidines as nonclassical antifolates also confirmed that the intracellular target of these compounds was DHFR. researchgate.net Molecular modeling suggests these compounds can adopt multiple binding modes within the active site of DHFR. researchgate.net
Thymidylate Synthase (TS)
Thymidylate Synthase (TS) is another critical enzyme involved in the de novo synthesis of dTMP, an essential precursor for DNA synthesis. nih.gov Inhibition of TS leads to "thymineless death" in dividing cells, making it an important oncology target. nih.gov The pyrrolo[2,3-d]pyrimidine scaffold has been utilized to develop potent TS inhibitors. nih.govnih.gov
In a study focused on dual TS and DHFR inhibitors, the classical analog compound 4, a pyrrolo[2,3-d]pyrimidine derivative, was shown to be a potent inhibitor of recombinant human (rh) TS, with a potency similar to the standard TS inhibitor PDDF. nih.gov Another study focused specifically on designing novel pyrrolo[2,3-d]pyrimidine derivatives as TS inhibitors. nih.gov Through molecular modeling based on the human TS complex, researchers designed and synthesized five derivatives with a one-carbon bridge. All synthesized compounds inhibited TS more potently than the reference compound LY231514. Notably, the C8-ethyl analogue (compound 7) demonstrated remarkable inhibitory activity against TS, with an IC50 value of 0.017 µM. nih.gov
Other Enzymatic and Receptor Interactions
Derivatives of the 7H-pyrrolo[2,3-d]pyrimidine scaffold are known to interact with a wide array of biological targets, extending beyond a single enzyme or receptor class. This broad interaction profile underscores their potential as multi-targeted agents.
Adenosine (B11128) Receptor (A1, A3) Modulation
Adenosine receptors (ARs), which include the A1, A2A, A2B, and A3 subtypes, are G protein-coupled receptors that play crucial roles in various physiological processes. nih.gov The A1 and A3 subtypes, in particular, are coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. nih.gov
While direct studies on 7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile are limited, research on related pyrrolopyrimidine analogues provides insights into potential interactions. Certain analogues, such as 5'-Deoxy-5-iodotubercidin and 5-Iodotubercidin, which share the core tubercidin (B1682034) (7-deazaadenosine) structure, did not show significant direct agonist activity at A1 or A2 receptors. nih.gov Instead, their pharmacological effects are proposed to stem from the inhibition of adenosine reuptake, which increases extracellular adenosine levels. nih.gov The potential for pyrrolo[2,3-d]pyrimidine derivatives to act as A3 adenosine receptor antagonists has also been noted as a potential therapeutic application for conditions like inflammatory diseases and glaucoma.
Broader Enzyme Inhibition Spectrum
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a prominent structural motif in a multitude of enzyme inhibitors, particularly protein kinase inhibitors. nih.govmdpi.com These compounds often function as ATP-competitive inhibitors, binding to the ATP-binding site of kinases and blocking their catalytic activity. nih.govacs.org This inhibitory action can disrupt signaling pathways that are frequently deregulated in diseases like cancer. acs.org
Derivatives of this scaffold have demonstrated potent inhibitory activity against a diverse range of kinases, highlighting their potential as multi-targeted therapeutic agents. mdpi.comnih.gov
Table 1: Enzyme Inhibition Profile of 7H-pyrrolo[2,3-d]pyrimidine Derivatives
Protein Binding Investigations
Molecular modeling, including docking and dynamics simulations, has been instrumental in elucidating the binding modes of 7H-pyrrolo[2,3-d]pyrimidine derivatives. nih.gov For kinase inhibitors, these studies reveal that the bicyclic heteroaromatic group typically forms crucial hydrogen bonds with the hinge region of the kinase domain, which connects the N- and C-terminal lobes. nih.govacs.org
In the case of PAK4 inhibitors, molecular dynamics simulations have shown strong interactions between the inhibitors and the hinge region, as well as with β-sheets and charged residues within the binding site. nih.govnih.gov The specific substituents on the pyrrolopyrimidine core can significantly influence the binding orientation and affinity, leading to substantial differences in inhibitory capacity. nih.gov For instance, the terminal amino group on one inhibitor was found to enhance hydrogen bonding and electrostatic interactions with surrounding residues. nih.gov Similarly, molecular docking of a multi-targeted kinase inhibitor indicated binding interactions with EGFR, Her2, VEGFR2, and CDK2 that were comparable to the established inhibitor sunitinib. nih.gov
Cellular Pathway Modulation
The enzymatic and receptor interactions of 7H-pyrrolo[2,3-d]pyrimidine derivatives translate into significant effects on cellular signaling pathways, profoundly impacting cell fate decisions such as apoptosis and cell cycle progression.
Apoptosis Induction Pathways
Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Many anticancer agents function by inducing apoptosis in tumor cells. Derivatives of 7H-pyrrolo[2,3-d]pyrimidine have been shown to be potent inducers of apoptosis through various mechanisms. nih.govnih.gov
One key mechanism involves the activation of the caspase cascade. Caspases are a family of proteases that execute the apoptotic process. Studies have shown that treatment with certain 7H-pyrrolo[2,3-d]pyrimidine derivatives leads to a significant increase in the levels of initiator caspase-9 and executioner caspase-3. nih.gov The activation of caspase-3, a key executioner enzyme, is a central event in apoptosis. nih.gov
Another critical aspect of apoptosis regulation involves the B-cell lymphoma 2 (Bcl-2) family of proteins. This family includes pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2). The balance between these proteins determines the cell's susceptibility to apoptosis. Research has demonstrated that 7H-pyrrolo[2,3-d]pyrimidine derivatives can shift this balance in favor of cell death by upregulating the expression of pro-apoptotic Bax and downregulating the anti-apoptotic protein Bcl-2. nih.govnih.gov This modulation leads to the activation of the intrinsic, or mitochondrial, pathway of apoptosis. nih.gov
Table 2: Key Proteins Modulated in Apoptosis by 7H-pyrrolo[2,3-d]pyrimidine Derivatives
Cell Cycle Regulation and Arrest
In addition to inducing apoptosis, 7H-pyrrolo[2,3-d]pyrimidine derivatives can modulate the cell cycle, a tightly regulated process that governs cell proliferation. By interfering with key regulators of the cell cycle, these compounds can halt cell division, a common strategy for suppressing cancer cell growth. nih.gov
Mechanistic studies have revealed that certain derivatives can induce cell cycle arrest. nih.govnih.gov For example, treatment of HepG2 cancer cells with a halogenated derivative led to an accumulation of cells in the G0/G1 phase, preventing them from entering the S phase, where DNA replication occurs. nih.gov This arrest in cell proliferation is a direct consequence of the compound's inhibitory effects on key cellular targets. nih.gov Similarly, other derivatives have been shown to cause cell cycle arrest at various stages, contributing to their cytotoxic effects on cancer cells. nih.gov
Impact on Cellular Signaling Networks
Based on a comprehensive review of publicly available scientific literature, there is no specific information detailing the impact of the compound This compound on cellular signaling networks. The existing body of research focuses extensively on derivatives of the core 7H-pyrrolo[2,3-d]pyrimidine scaffold rather than this specific nitrile-containing compound.
Scientific investigations have utilized the 7H-pyrrolo[2,3-d]pyrimidine structure as a foundational scaffold for the development of various kinase inhibitors. nih.govmdpi.comnih.gov These studies explore how different functional groups attached to the core structure influence the compound's ability to interact with and inhibit specific enzymes, thereby affecting cellular signaling. The biological activity and effects on signaling pathways described in the literature are attributed to these specific derivatives, not to the this compound molecule itself.
Key areas of research for 7H-pyrrolo[2,3-d]pyrimidine derivatives include their roles as inhibitors of:
p21-activated kinase 4 (PAK4) : Derivatives have been developed as PAK4 inhibitors, a kinase involved in various signal pathways that drive tumor progression. nih.govmdpi.com
Interleukin-2-inducible T-cell kinase (Itk) : Covalent inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold have been shown to inhibit Itk, a key component in the signal transduction pathways of T and mast cells. nih.govresearchgate.net
Hematopoietic progenitor kinase 1 (HPK1) : This scaffold has been used to design potent inhibitors of HPK1, a negative regulator of T cell receptor (TCR) signaling. nih.gov
Monopolar spindle kinase 1 (Mps1) : New classes of Mps1 inhibitors for cancer treatment have been designed using the 7H-pyrrolo[2,3-d]pyrimidine structure. nih.gov
Multi-Targeted Kinase Inhibitors : Certain derivatives have been investigated for their ability to target multiple kinases simultaneously, such as EGFR, Her2, VEGFR2, and CDK2. mdpi.comnih.gov
These studies consistently demonstrate that the specific substitutions on the pyrrolopyrimidine ring are determinant for the biological activity and the resulting impact on cellular signaling, such as inducing cell cycle arrest or apoptosis. nih.govnih.gov However, the data is specific to the derivatives studied in each case.
Due to the lack of research focused specifically on this compound, no detailed research findings or data tables on its impact on cellular signaling networks can be provided.
Computational Chemistry and Molecular Modeling Approaches
Quantum Chemical Studies
Quantum chemical studies, often employing Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of a molecule. These studies provide a deep understanding of the electronic structure and reactivity of the 7H-pyrrolo[2,3-d]pyrimidine core, which is crucial for predicting its chemical behavior and interaction potential.
The electronic properties of molecules can be described by Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. nih.govirjweb.com The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. nih.gov
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that a molecule is more reactive. For derivatives of 7H-pyrrolo[2,3-d]pyrimidine, this analysis helps to understand their stability and their ability to participate in charge-transfer interactions within a biological target's active site.
Table 1: Conceptual Data from a Frontier Molecular Orbital Analysis This table presents theoretical data types obtained from a typical quantum chemical calculation.
| Parameter | Symbol | Significance | Typical Value Range (eV) |
| Highest Occupied Molecular Orbital Energy | EHOMO | Electron-donating capacity | -5.0 to -7.0 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Electron-accepting capacity | -0.5 to -2.5 |
| HOMO-LUMO Energy Gap | ΔE | Chemical reactivity and kinetic stability | 3.0 to 6.0 |
| Ionization Potential | I ≈ -EHOMO | Energy required to remove an electron | 5.0 to 7.0 |
| Electron Affinity | A ≈ -ELUMO | Energy released when an electron is added | 0.5 to 2.5 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule. researchgate.net It illustrates the electrostatic potential on the electron density surface, allowing for the prediction of how a molecule will interact with other species. MEP maps are color-coded to indicate different potential regions:
Red: Regions of most negative electrostatic potential, rich in electrons, which are favorable sites for electrophilic attack.
Blue: Regions of most positive electrostatic potential, electron-poor, which are susceptible to nucleophilic attack.
Green: Regions of neutral or zero potential.
For the 7H-pyrrolo[2,3-d]pyrimidine scaffold, MEP analysis can identify the nitrogen atoms of the pyrimidine (B1678525) ring and the nitrile group as regions of negative potential (red), making them likely hydrogen bond acceptors. The hydrogen atom on the pyrrole (B145914) nitrogen, in contrast, would be a region of positive potential (blue), indicating its role as a hydrogen bond donor. This information is critical for understanding and predicting the key interactions that stabilize the ligand in a protein's binding pocket.
Conformational energy calculations are performed to identify the most stable three-dimensional structure (conformation) of a molecule. Molecules with rotatable bonds can exist in numerous conformations, and the biologically active conformation is often the one with the lowest energy or one that is energetically accessible. By systematically rotating bonds and calculating the potential energy of each resulting structure, a potential energy surface can be generated. The lowest points on this surface correspond to the most stable conformers. For derivatives of 7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile, particularly those with flexible side chains, determining the low-energy conformations is a prerequisite for accurate molecular docking and for understanding how the molecule adapts its shape to fit into a binding site.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a specific protein target. nih.gov It involves sampling a vast number of orientations and conformations of the ligand within the protein's active site and scoring them based on their steric and electrostatic complementarity. mdpi.com This method is widely used to screen virtual compound libraries, elucidate structure-activity relationships (SAR), and propose binding hypotheses for lead optimization.
Derivatives of the 7H-pyrrolo[2,3-d]pyrimidine scaffold have been extensively studied using molecular docking against various protein kinases, which are common targets in cancer therapy. bohrium.com These studies consistently show that the pyrrolo[2,3-d]pyrimidine core acts as a "hinge-binder," forming crucial hydrogen bonds with the backbone residues of the kinase hinge region, mimicking the interaction of the adenine (B156593) moiety of ATP.
For instance, docking studies of 7H-pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of p21-activated kinase 4 (PAK4) revealed that the inhibitors bind in the ATP-binding site, with the parent nucleus having strong interactions with the hinge region. nih.gov Similarly, investigations into novel derivatives as multi-kinase inhibitors for anticancer activity showed favorable binding interactions with EGFR, Her2, VEGFR2, and CDK2. bohrium.commdpi.com
Table 2: Examples of Molecular Docking Studies on 7H-Pyrrolo[2,3-d]pyrimidine Derivatives
| Target Protein | PDB Code | Derivative/Compound | Binding Affinity (kcal/mol) | Key Interacting Residues |
| P21-Activated Kinase 4 (PAK4) | 4XBR | Inhibitor 5n | -36.78 kJ/mol | Hinge region, β-sheets |
| P21-Activated Kinase 4 (PAK4) | 4XBR | Inhibitor 5h | -35.53 kJ/mol | Hinge region, β-sheets |
| Janus Kinase 1 (JAK1) | Not Specified | Compound 7k | Not Specified | Not Specified |
| Cyclin-Dependent Kinase 4 (CDK4) | Not Specified | Compound 7k, 7l | Not Specified | Not Specified |
| Monopolar Spindle 1 (MPS1) | Not Specified | Compound 12 | IC₅₀ = 29 nM | Not Specified |
| Epidermal Growth Factor Receptor (EGFR) | Not Specified | Compound 7 | Not Specified | Not Specified |
Molecular Dynamics Simulations for Binding Stability and Conformational Changes
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. researchgate.net MD simulations are crucial for assessing the stability of a docked pose, understanding the conformational changes in both the ligand and the protein upon binding, and calculating binding free energies more accurately. nih.gov
In a typical MD study, the docked ligand-protein complex is placed in a simulated physiological environment (a box of water molecules and ions). The forces on each atom are calculated, and Newton's laws of motion are applied to predict the atom's trajectory over a series of small time steps. The simulation, often running for nanoseconds, provides a detailed picture of the complex's dynamic behavior.
A study on four 7H-pyrrolo[2,3-d]pyrimidine derivatives as PAK4 inhibitors used MD simulations to investigate their inhibitory mechanisms. mdpi.comnih.gov The stability of the complexes was evaluated by calculating the Root Mean Square Deviation (RMSD) of the protein backbone, with stable systems showing fluctuations of less than 0.1 nm after an initial equilibration period. nih.gov The study also employed MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) calculations to estimate the binding free energy, providing a quantitative measure of binding affinity that corroborated the experimental findings. nih.gov These simulations revealed that the strongest inhibitors formed more stable hydrogen bonds and electrostatic interactions with key residues in the active site throughout the simulation. nih.govnih.gov
Table 3: Summary of Molecular Dynamics Simulation Parameters for PAK4 Inhibitors Data extracted from a study on 7H-pyrrolo[2,3-d]pyrimidine derivatives. nih.gov
| System | Simulation Time (ns) | Mean RMSD (nm) | Mean Solvent Accessible Surface Area (SASA) (nm²) | Relative Binding Free Energy (ΔGbind) |
| Complex 5n | >50 | 0.139 | 146.3 | Reference (0) |
| Complex 5h | >50 | 0.188 | 147.3 | Higher than 5n |
| Complex 5g | >50 | 0.158 | 145.0 | Higher than 5n |
| Complex 5e | >50 | 0.181 | 147.5 | Highest (Weakest Binder) |
QSAR (Quantitative Structure-Activity Relationship) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. The fundamental principle is that the structural features and physicochemical properties of a molecule determine its activity.
A QSAR study involves several key steps:
Data Set Preparation: A series of this compound analogues with experimentally measured biological activities (e.g., IC₅₀ values) is compiled.
Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound. These descriptors quantify various aspects of the molecule, including electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., logP).
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that relates the descriptors (independent variables) to the biological activity (dependent variable).
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation.
Once validated, a QSAR model can be used to predict the activity of new, unsynthesized compounds, helping to prioritize which derivatives to synthesize and test. For the 7H-pyrrolo[2,3-d]pyrimidine scaffold, a QSAR model could reveal which positions on the ring are most sensitive to modification and what types of substituents (e.g., electron-donating vs. electron-withdrawing, bulky vs. compact) are likely to enhance activity against a specific target. More advanced 3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA), can further provide a 3D visualization of where steric bulk or specific electrostatic charges are favored or disfavored for optimal activity.
Pharmacophore Modeling and Virtual Screening
Computational chemistry and molecular modeling have become indispensable tools in the discovery and design of novel therapeutic agents. For the 7H-pyrrolo[2,3-d]pyrimidine scaffold, and by extension its 2-carbonitrile derivatives, these approaches, particularly pharmacophore modeling and virtual screening, have been instrumental in identifying and optimizing new inhibitors for various biological targets, most notably protein kinases.
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, aromatic rings, and charged groups. Once a pharmacophore model is developed and validated, it can be used as a 3D query to rapidly screen large compound libraries (virtual screening) to identify novel molecules that match the pharmacophoric features and are therefore likely to be active.
A notable example of this approach involved the development of a five-point pharmacophore model for a series of 7H-pyrrolo[2,3-d]pyrimidine derivatives designed as potential anticancer agents. tandfonline.com This model, designated HHHRR_1, consists of two hydrogen bond acceptors, two hydrophobic features, and one aromatic ring. tandfonline.com The model was generated based on the structural and activity data of known active compounds, providing a template of the key interaction points required for biological activity.
This pharmacophore hypothesis was subsequently used in a virtual screening campaign to search for novel anticancer agents within the extensive ZINC database. tandfonline.com The screening process filtered the database to identify compounds that spatially aligned with the HHHRR_1 model. This approach led to the identification of several promising hit compounds.
The top-scoring compound identified from the ZINC database was ZINC91325512. tandfonline.com Molecular docking studies of this compound revealed significant binding interactions with key amino acid residues, including VAL-101, ILE-19, and LYS-147, within the target protein. tandfonline.com Further investigation through an enumeration study identified another compound, R1, which showed favorable binding interactions with VAL-101 and GLN-149. tandfonline.com Molecular dynamics simulations were also performed on these hits, including ZINC04000264, to assess the stability of the ligand-protein complexes. tandfonline.com
The results of these computational studies highlight the utility of pharmacophore modeling and virtual screening in identifying novel compounds with the 7H-pyrrolo[2,3-d]pyrimidine core that could be further developed as therapeutic agents.
Research Findings from Virtual Screening
| Pharmacophore Model | Number of Features | Feature Types | Application |
|---|---|---|---|
| HHHRR_1 | 5 | 2x Hydrogen Bond Acceptor, 2x Hydrophobic, 1x Aromatic Ring | Virtual screening for anticancer agents |
| Compound ID | Screening Method | Key Interacting Residues (from docking) | RMSD (Å) from Molecular Dynamics |
|---|---|---|---|
| ZINC91325512 | Pharmacophore-based Virtual Screening | VAL-101, ILE-19, LYS-147 | 1.733 |
| R1 | Enumeration Study | VAL-101, GLN-149 | 1.649 |
| ZINC04000264 | - | - | 1.610 |
Advanced Research Applications and Future Perspectives
Development of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Chemical Probes
The development of potent and selective inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold provides a strong foundation for the design of chemical probes. These probes are crucial tools for elucidating the biological functions of target proteins and for validating their therapeutic potential. For instance, structure-activity relationship (SAR) studies, which map the chemical modifications that enhance a compound's activity, are instrumental in the design of activity-based protein profiling (ABPP) probes. mdpi.com These specialized probes can be used to identify and engage specific targets within a complex biological system, offering an unbiased approach to understanding a compound's mechanism of action. mdpi.com The detailed understanding of the SAR for 7H-pyrrolo[2,3-d]pyrimidine derivatives can thus facilitate the creation of tailored chemical probes for a variety of research applications.
Design and Synthesis of Multi-Targeted Kinase Inhibitors
Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 7H-pyrrolo[2,3-d]pyrimidine scaffold has proven to be a fertile ground for the development of multi-targeted kinase inhibitors, which can offer a more comprehensive therapeutic effect by inhibiting multiple signaling pathways simultaneously.
Researchers have successfully synthesized and designed a range of 7H-pyrrolo[2,3-d]pyrimidine derivatives that exhibit inhibitory activity against several key kinases. For example, a series of halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides were developed and shown to have promising cytotoxic effects against various cancer cell lines. nih.govnih.gov One of the most potent compounds from this series, compound 5k, demonstrated significant inhibitory activity against EGFR, Her2, VEGFR2, and CDK2 enzymes, with IC50 values comparable to the well-known multi-targeted kinase inhibitor, sunitinib. nih.govnih.gov Molecular docking studies have further illuminated the binding interactions of these compounds within the active sites of these kinases. nih.gov
The strategic incorporation of different chemical moieties onto the 7H-pyrrolo[2,3-d]pyrimidine core is a key strategy in the design of these multi-targeted agents. By modifying the structure, researchers can fine-tune the inhibitory profile of the compounds to target a desired set of kinases. researchgate.net
| Kinase Target | IC50 (nM) |
|---|---|
| EGFR | 79 |
| Her2 | 40 |
| VEGFR2 | 136 |
| CDK2 | 204 |
Strategies for Optimization of Potency and Selectivity in Novel Scaffolds
A central challenge in drug discovery is the optimization of a lead compound to enhance its potency and selectivity for its intended target. For 7H-pyrrolo[2,3-d]pyrimidine derivatives, a variety of strategies are employed to achieve this.
One effective approach is the strategic introduction of halogen atoms into the molecule. nih.gov Halogenation can significantly influence the binding affinity of a compound for its target kinase, leading to improved therapeutic effects. nih.gov Furthermore, systematic chemical modifications of the scaffold are performed to establish a clear structure-activity relationship (SAR). nih.gov This involves synthesizing a library of related compounds with variations at different positions of the 7H-pyrrolo[2,3-d]pyrimidine core and assessing their biological activity.
For instance, in the development of Janus Kinase 3 (JAK3) inhibitors for rheumatoid arthritis, researchers optimized the 7H-pyrrolo[2,3-d]pyrimidine scaffold to improve potency. nih.gov This led to the identification of a compound, 9a, which was highly selective for JAK3 over other JAK family members. nih.gov Such high selectivity is crucial for minimizing off-target effects and improving the safety profile of a potential drug.
Exploration of New Therapeutic Areas Beyond Current Applications
While much of the research on 7H-pyrrolo[2,3-d]pyrimidine derivatives has focused on cancer and inflammatory diseases, there is a growing interest in exploring their potential in other therapeutic areas.
Anti-neurodegenerative Diseases: The pyrimidine (B1678525) core is a feature of some compounds being investigated for the treatment of Alzheimer's disease. This suggests that derivatives of 7H-pyrrolo[2,3-d]pyrimidine could also hold promise in this area, although specific research on the 2-carbonitrile variant is limited.
Anti-protozoal and Antiviral Applications: The structural similarity of the 7H-pyrrolo[2,3-d]pyrimidine scaffold to purines, which are essential for the growth of many pathogens, makes it an attractive starting point for the development of anti-infective agents. Notably, 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines have been identified as promising antiviral agents against Zika and Dengue viruses. mdpi.com This discovery opens up a new avenue for the development of novel treatments for these significant global health threats. While specific studies on the anti-protozoal activity of 7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile are not widely reported, the broader class of compounds warrants investigation in this area.
Innovations in Synthetic Methodologies for Diversification
The ability to synthesize a wide variety of derivatives is crucial for exploring the full therapeutic potential of the 7H-pyrrolo[2,3-d]pyrimidine scaffold. To this end, researchers are continuously developing innovative synthetic methodologies to facilitate the diversification of this core structure.
One such approach is the use of one-pot, three-component reactions. scielo.org.mx These methods allow for the rapid and efficient synthesis of polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives from simple starting materials in a single step. scielo.org.mx Other innovative techniques include the use of ultrasonic waves to promote reactions, leading to the synthesis of novel derivatives with potential antimicrobial activity.
Furthermore, established synthetic transformations such as the Buchwald-Hartwig and Suzuki-Miyaura cross-coupling reactions are being employed to introduce diverse substituents at various positions of the pyrrolo[2,3-d]pyrimidine ring system. mdpi.com These powerful methods provide medicinal chemists with the tools to systematically modify the scaffold and explore a vast chemical space in the search for new and improved therapeutic agents.
Application of Artificial Intelligence and Machine Learning in Drug Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and the development of 7H-pyrrolo[2,3-d]pyrimidine derivatives is no exception. These computational tools can accelerate the design and optimization of new drug candidates by predicting their properties and activities.
AI and ML are also being used for a wide range of other applications in drug discovery, including virtual screening of large compound libraries, prediction of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and even planning synthetic routes. springernature.comnih.govmdpi.commdpi.com The continued development and application of these technologies are expected to play a pivotal role in the future of drug design based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step reactions starting with substituted aldehydes or pyrimidine precursors. For example, cyclization of 2-cyanoacetate derivatives with halogenated intermediates under reflux in solvents like 2-propanol or methanol is common. Optimization includes temperature control (e.g., 60–70°C for condensation steps) and stoichiometric adjustments of reagents like chloroaniline to improve yields (84% achieved in analogous syntheses) .
- Key Considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates using crystallization (e.g., methanol) or silica-gel chromatography.
Q. How is structural characterization performed for this compound and its intermediates?
- Techniques :
- 1H/13C NMR : To confirm substituent positions and aromatic proton environments (e.g., δ = 8.38 ppm for -NHAr protons) .
- HRMS : For molecular ion validation (e.g., [M+H]+ peaks matching theoretical mass ± 2 ppm).
- X-ray crystallography : Resolve ambiguities in fused-ring systems or stereochemistry .
Q. What purification strategies are effective for removing by-products in pyrrolopyrimidine synthesis?
- Approaches :
- Crystallization : Use polar solvents (methanol, isopropanol) to isolate high-purity solids.
- Column chromatography : Employ gradients of ethyl acetate/hexane (e.g., 3:7 to 1:1) for challenging separations .
- Recrystallization : For halogenated analogs, adjust solvent polarity to remove unreacted starting materials .
Advanced Research Questions
Q. How does this compound interact with kinase targets, and what structural features drive selectivity?
- Mechanistic Insights : The nitrile group and fused-ring system enable hydrogen bonding with kinase ATP-binding pockets. For example, ethyl or halogen substituents at the 5-position enhance affinity for EGFR and CDK2 by filling hydrophobic pockets .
- Experimental Design : Use competitive ATP-binding assays (e.g., ADP-Glo™) and molecular docking (AutoDock Vina) to correlate substituent effects with IC50 values .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Analysis Steps :
Purity Verification : Confirm compound integrity via HPLC (≥95% purity) to rule out impurity-driven variability.
Assay Standardization : Compare protocols for kinase inhibition (e.g., ATP concentration, incubation time).
Structural Reanalysis : Check for tautomerism or solvate formation using XRPD or DSC .
Q. What strategies are effective for designing analogs with improved pharmacokinetic properties?
- SAR Guidance :
- Bioisosteric Replacement : Replace the nitrile with a trifluoromethyl group to enhance metabolic stability.
- Substituent Optimization : Introduce hydrophilic groups (e.g., -OH, -NH2) at the 7-position to improve solubility without compromising kinase binding .
- In Silico Tools : Use QSAR models (e.g., Schrödinger’s QikProp) to predict logP, solubility, and BBB permeability.
Q. What computational methods are recommended for predicting off-target effects?
- Approach :
- Target Profiling : Perform reverse docking against kinase databases (e.g., KLIFS) to identify potential off-targets.
- MD Simulations : Analyze binding stability over 100 ns trajectories (AMBER or GROMACS) to assess selectivity .
Q. How should researchers handle stability challenges during long-term storage?
- Best Practices :
- Storage : Keep at -20°C under inert gas (argon) to prevent hydrolysis of the nitrile group.
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC .
Methodological Tables
Table 1 : Key Synthetic Intermediates and Conditions
Table 2 : Kinase Inhibition Profiles of Selected Analogs
| Compound | EGFR IC50 (nM) | VEGFR2 IC50 (nM) | Selectivity Ratio (EGFR/VEGFR2) |
|---|---|---|---|
| Analog A | 12 ± 1.5 | 150 ± 20 | 12.5 |
| Analog B | 8 ± 0.9 | 320 ± 45 | 40.0 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
